Ralimetinib Mesylate

Description

See also: Ralimetinib (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

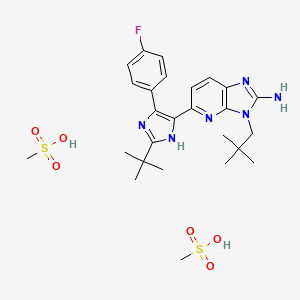

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARMJPIBAXVUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37FN6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235457 | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862507-23-1 | |

| Record name | Ralimetinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2228820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ralimetinib Mesylate: A Technical Guide to a Dual p38 MAPK and EGFR Inhibitor in Oncology

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism of Ralimetinib (LY2228820), an oral small-molecule inhibitor investigated in oncology. Initially developed as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), Ralimetinib's narrative has evolved significantly. Compelling recent evidence has repositioned its primary anticancer activity as a function of Epidermal Growth Factor Receptor (EGFR) inhibition. This document synthesizes the foundational research on p38 MAPK with the paradigm-shifting discoveries related to EGFR, offering researchers and drug development professionals a comprehensive understanding of Ralimetinib's dual-action pharmacology. We will dissect the signaling pathways, present detailed protocols for mechanistic validation, and discuss the clinical and research implications of its complex profile.

Part 1: The Intended Target: p38 MAPK Signaling

The initial development of Ralimetinib was predicated on targeting the p38 MAPK pathway, a critical signaling cascade involved in cellular stress responses, inflammation, and cancer cell survival.[1][2]

The p38 MAPK Pathway: A Dichotomous Role in Cancer

The p38 MAPK pathway is a cornerstone of cellular response to environmental stress and inflammatory cytokines.[3] It consists of a multi-tiered kinase cascade where upstream kinases activate p38 MAPK, which in turn phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2) and transcription factors.[4]

In oncology, the role of p38 MAPK is notably complex and context-dependent:

-

Tumor-Promoting Functions : In many contexts, p38 MAPK activation within the tumor microenvironment promotes the production of inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[1][5] These cytokines can foster tumor growth, angiogenesis, invasion, and metastasis.[1][6] Furthermore, p38 MAPK signaling can help cancer cells survive the stresses induced by oncogenes, radiation, and chemotherapy.[7][8]

-

Tumor-Suppressing Functions : Conversely, some studies demonstrate a tumor-suppressive role for p38 MAPK.[3] Its activation can inhibit Ras-induced transformation and promote cell cycle arrest and differentiation, thereby counteracting tumorigenesis.[3]

This dichotomy made p38 MAPK a compelling, albeit challenging, therapeutic target. The hypothesis was that its inhibition could alter the tumor microenvironment and block survival pathways, making it an effective anticancer strategy.[1]

Ralimetinib's Mechanism of p38 MAPK Inhibition

Ralimetinib is a potent, selective, and orally active inhibitor of the α and β isoforms of p38 MAPK.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase to prevent the phosphorylation and subsequent activation of its downstream targets.[1][9] Preclinical studies demonstrated its efficacy in various cancer xenograft models, including glioblastoma, multiple myeloma, and breast cancer.[1]

Visualizing p38 MAPK Inhibition

The following diagram illustrates the canonical p38 MAPK signaling pathway and highlights Ralimetinib's point of intervention.

Experimental Validation of p38 MAPK Inhibition

A key method to validate the cellular activity of a p38 MAPK inhibitor is to measure the phosphorylation status of its direct downstream substrates.

This protocol describes a method to assess p38 MAPK activity in cancer cells by quantifying the phosphorylation of its substrate, MAPKAP-K2, after treatment with Ralimetinib.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Pre-treat cells with varying concentrations of Ralimetinib (e.g., 0, 10, 50, 200 nM) for 1-2 hours.

-

Stimulate the p38 MAPK pathway with a potent activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.[10]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MAPKAP-K2 (Thr334).[10]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total MAPKAP-K2 and a loading control (e.g., β-actin) to ensure equal protein loading.[11]

-

Expected Outcome: A dose-dependent decrease in the phospho-MAPKAP-K2 signal in Ralimetinib-treated samples compared to the stimulated control, demonstrating target engagement. This was observed in clinical trials where Ralimetinib inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[1][2][8]

Part 2: The Effector Target: A Paradigm Shift to EGFR

While Ralimetinib is a potent p38 MAPK inhibitor, a landmark 2023 study revealed that its primary anticancer activity is driven by the inhibition of a different target: the Epidermal Growth Factor Receptor (EGFR).[9][12]

The Emergence of an Off-Target Mechanism

Several lines of evidence converged to challenge the p38 MAPK-centric view of Ralimetinib's efficacy:

-

CRISPR Knockout Studies: Cancer cells in which the genes for p38α (MAPK14) and p38β (MAPK11) were deleted using CRISPR remained sensitive to Ralimetinib, indicating that these intended targets were not essential for its cytotoxic effect.[12]

-

Pharmacogenomic Profiling: Large-scale screening showed that the pattern of cancer cell line sensitivity to Ralimetinib closely resembled that of known EGFR inhibitors, with the greatest potency observed in EGFR-driven cancer cell lines.[12]

-

Acquired Resistance Mutation: Introduction of the EGFR T790M "gatekeeper" mutation, a well-known mechanism of resistance to first-generation EGFR inhibitors, was sufficient to induce resistance to Ralimetinib.[9][12][13]

This evidence strongly suggested that EGFR, not p38 MAPK, was the therapeutically relevant target for Ralimetinib's anticancer action.

Ralimetinib's Mechanism of EGFR Inhibition

Structural and biochemical analyses confirmed that Ralimetinib functions as an ATP-competitive inhibitor of EGFR.[12] Although it is over 30-fold less potent against EGFR than against p38α, this "lower-potency" interaction is the primary driver of its efficacy in EGFR-dependent cancers.[9][12] This highlights a critical principle in drug development: high biochemical potency against an intended target does not guarantee it is the sole or even primary mediator of the drug's ultimate therapeutic effect.

Visualizing EGFR Pathway Inhibition

The diagram below shows the EGFR signaling cascade and Ralimetinib's point of intervention.

Experimental Validation of EGFR Inhibition

To validate Ralimetinib's effect on EGFR, one must measure the phosphorylation of EGFR itself and its key downstream effectors, such as ERK.

This protocol is designed to measure the inhibition of EGFR signaling in an EGFR-mutant cancer cell line, such as PC9 (which harbors an EGFR exon 19 deletion).

-

Cell Culture and Treatment:

-

Culture PC9 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.

-

Treat cells with a dose range of Ralimetinib (e.g., 0, 0.1, 0.5, 1, 5 µM) for 2-4 hours. Note: Higher concentrations may be needed compared to p38 inhibition assays.

-

-

Protein Extraction and Quantification:

-

Follow the same lysis and quantification procedure as described in Protocol 1.

-

-

SDS-PAGE and Western Blotting:

-

Follow the same electrophoresis and transfer procedure as described in Protocol 1.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., Tyr1068).

-

After washing and incubation with a secondary antibody, visualize the bands.

-

Strip the membrane and re-probe sequentially for phospho-ERK1/2 (Thr202/Tyr204), total EGFR, total ERK, and a loading control (e.g., β-actin).

-

Expected Outcome: A dose-dependent reduction in the phosphorylation of both EGFR and ERK in Ralimetinib-treated cells, confirming the inhibition of the entire cascade from the receptor downwards.[12]

Part 3: A Unified Mechanism, Resistance, and Future Directions

A Synthesized Model of Action

The current understanding of Ralimetinib is that of a dual-target agent where EGFR inhibition is the primary driver of its direct anticancer cytotoxicity, while p38 MAPK inhibition may play a secondary or complementary role. The inhibition of p38 could still contribute to the overall therapeutic effect by modulating the tumor microenvironment, reducing the secretion of pro-inflammatory and pro-angiogenic cytokines, and potentially sensitizing cancer cells to other therapies.[1][5] This dual mechanism, though discovered serendipitously, could offer unique therapeutic opportunities.

Mechanisms of Resistance

Understanding resistance is crucial for the clinical application of any targeted therapy.

-

On-Target Resistance: The most clearly defined resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, specifically the T790M gatekeeper mutation, which sterically hinders Ralimetinib's binding.[12][14]

-

Off-Target Resistance: As seen with other TKIs, resistance can emerge through the activation of parallel signaling pathways that bypass the inhibited node. For example, amplification or activation of MET or activation of the PI3K/Akt pathway could confer resistance to Ralimetinib's EGFR-inhibiting effects.[15][16]

Future Research and Clinical Implications

The re-characterization of Ralimetinib's mechanism opens several new avenues for research:

-

Re-evaluating Clinical Data: Retrospective analysis of clinical trial data could seek correlations between patient response and the EGFR mutation status of their tumors.

-

Rational Combination Therapies: Combining Ralimetinib with other agents could be explored. For instance, its p38 inhibitory activity might synergize with immunotherapy by altering the tumor microenvironment, while its EGFR activity could be combined with inhibitors of downstream pathways like MEK.

-

Biomarker Development: EGFR mutational status, rather than markers of p38 pathway activity, should be considered as a primary predictive biomarker for patient selection in future clinical studies.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Ralimetinib against its key targets.

| Target | Assay Type | IC50 Value (nM) | Reference |

| p38α MAPK | Recombinant human enzyme | 5.3 | [1] |

| p38β MAPK | Recombinant human enzyme | 3.2 | [1] |

| p38α MAPK | Cell-free assay | 7 | [10] |

| EGFR (G719C mutant) | In vitro kinase assay | 11 | [12] |

| TNFα formation | Murine macrophages | 5.2 | [10] |

Note: IC50 values can vary based on assay conditions. The potency against EGFR is highly dependent on the specific mutation.

References

-

Patnaik, A., Haluska, P., Tolcher, A. W., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. [Link][1][2][4][8][17]

-

AdisInsight. (2023). Ralimetinib - Eli Lilly and Company. Springer Nature. [Link][18]

-

Koul, H. K., Pal, M., & Koul, S. (2013). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences. [Link][3]

-

Bradham, C., & McClay, D. R. (2006). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. In Vivo. [Link][6]

-

Suleiman, M., et al. (2020). The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Scientific Publishers. [Link][7]

-

Goli Ei, M. K., et al. (2023). Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers. International Journal of Molecular Sciences. [Link][20]

-

Saleem, M., et al. (2024). The p38 MAPK signaling pathway exhibits a dual role in cancer... ResearchGate. [Link][21]

-

PubMed. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. [Link][2]

-

American Association for Cancer Research. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. [Link][8]

-

ResearchGate. (2015). (PDF) A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. [Link][17]

-

National Center for Biotechnology Information. Ralimetinib. PubChem. [Link][5]

-

Bhattacharjee, D., Bakar, J., Chitnis, S. P., et al. (2023). Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor. Cell Chemical Biology. [Link][12]

-

Roux, P. P., & Blenis, J. (2004). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology. [Link][11]

-

American Association for Cancer Research. (2015). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research. [Link][4]

-

Amable, L. (2016). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Biomolecules. [Link][13]

-

National Center for Biotechnology Information. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules. [Link][22]

-

ResearchGate. (2024). Inhibitors of MAPK cascade in active clinical trials. [Link][23]

-

Moreira, A., Hamilton, R. L., & de la Fuente, M. I. (2012). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Journal of Experimental & Clinical Cancer Research. [Link][15]

-

Lin, Y., Wang, X., & Jin, H. (2022). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Journal of Cancer. [Link][14]

-

Villanueva, J., Vultur, A., & Herlyn, M. (2011). Mechanisms of resistance to RAF inhibitors in melanoma. Annals of Translational Medicine. [Link][16]

-

National Center for Biotechnology Information. (2024). Targeting the MAPK Pathway in Brain Tumors: Mechanisms and Therapeutic Opportunities. Cancers. [Link][24]

-

Patsnap. (2024). What are MAPKs inhibitors and how do they work? [Link][25]

-

ResearchGate. (2012). Mechanisms of acquired resistance to tyrosine kinase inhibitors. [Link][26]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ralimetinib - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 19. Ralimetinib - Wikipedia [en.wikipedia.org]

- 20. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 26. researchgate.net [researchgate.net]

The Discovery and Synthesis of Ralimetinib Mesylate: A Technical Guide for Drug Development Professionals

Introduction

Ralimetinib Mesylate (LY2228820 dimesylate) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory cytokines and environmental stress.[1][2][3] The p38 MAPK pathway is implicated in a plethora of human diseases, including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

The p38 MAPK Signaling Pathway: A Central Regulator of Cellular Stress and Inflammation

The p38 MAPK signaling cascade is a highly conserved pathway that plays a crucial role in translating extracellular signals into a wide range of cellular responses, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] Activation of the p38 MAPK pathway is triggered by a variety of stimuli, such as inflammatory cytokines (e.g., TNF-α and IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.

The core of the p38 MAPK pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon stimulation, a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (e.g., MKK3, MKK6). In turn, the activated MAPKK dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.

Activated p38 MAPK then phosphorylates a diverse array of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors like ATF2.[3] The phosphorylation of these substrates ultimately orchestrates the cellular response to the initial stimulus. For instance, the p38 MAPK-mediated activation of MK2 leads to the stabilization of mRNAs encoding pro-inflammatory cytokines, thereby amplifying the inflammatory response.

Given its central role in inflammation and cellular stress responses, dysregulation of the p38 MAPK pathway has been linked to the pathogenesis of numerous diseases. Consequently, the development of selective inhibitors of p38 MAPK, such as Ralimetinib, represents a promising therapeutic strategy.

Discovery and Structure-Activity Relationship (SAR)

Ralimetinib was developed by Eli Lilly and Company as a trisubstituted imidazole derivative, a chemical scaffold known for its potent p38 MAPK inhibitory activity.[3] The discovery of Ralimetinib was the result of extensive medicinal chemistry efforts aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this class of inhibitors.

The core pharmacophore of many p38 MAPK inhibitors, including Ralimetinib, is the pyridinyl-imidazole moiety. Structure-activity relationship (SAR) studies have revealed that the pyridine nitrogen is crucial for activity, as it forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 kinase domain. The 4-fluorophenyl group at the 4-position of the imidazole ring occupies a hydrophobic pocket, contributing to the inhibitor's potency.

Further SAR studies on related imidazopyrimidine and pyrazole-based inhibitors have highlighted the importance of specific substitutions for achieving high affinity and selectivity. For instance, the tert-butyl group, a common feature in many p38 inhibitors, occupies a lipophilic pocket that becomes accessible upon a conformational change in the activation loop of the kinase.[5] The neopentyl group attached to the imidazopyridine core of Ralimetinib likely contributes to its overall lipophilicity and pharmacokinetic profile.

Chemical Synthesis of Ralimetinib

The chemical synthesis of Ralimetinib (5-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine) is a multi-step process that can be accomplished through various synthetic routes. One plausible approach, based on related imidazopyridine syntheses, is outlined below. This synthesis involves the construction of the core imidazo[4,5-b]pyridine scaffold followed by the introduction of the substituted imidazole moiety.

Disclaimer: This is a generalized synthetic scheme. The actual synthesis as described in the patent literature may involve different reagents, protecting groups, and reaction conditions. For detailed, step-by-step instructions, please refer to the relevant patents, such as WO 2005/075478 A1.

Mechanism of Action and In Vitro Potency

Ralimetinib is an ATP-competitive inhibitor that selectively targets the α and β isoforms of p38 MAPK.[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. The high selectivity of Ralimetinib for p38α/β over other kinases is a critical aspect of its therapeutic potential, as it minimizes off-target effects.

The in vitro potency of Ralimetinib has been characterized in various biochemical and cell-based assays.

| Target | Assay Type | IC50 |

| p38α MAPK | Cell-free kinase assay | 5.3 nM[3] |

| p38β MAPK | Cell-free kinase assay | 3.2 nM[3] |

| Phospho-MK2 (pMK2) | Cell-based Western blot (RAW 264.7 cells) | 35.3 nM |

| TNF-α formation | LPS-stimulated murine peritoneal macrophages | 6.3 nM[3] |

Table 1: In Vitro Inhibitory Activity of Ralimetinib

As shown in the table, Ralimetinib potently inhibits the kinase activity of p38α and p38β in the nanomolar range. In cell-based assays, it effectively blocks the phosphorylation of the direct p38 substrate, MK2, and inhibits the production of the pro-inflammatory cytokine TNF-α.[3]

Experimental Protocols

Western Blot for Phospho-MAPKAPK2 (MK2)

This protocol describes the detection of phosphorylated MK2 in cell lysates by Western blotting to assess the inhibitory activity of Ralimetinib.

1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa or RAW 264.7) in a 6-well plate and grow to 80-90% confluency. b. Pre-treat the cells with various concentrations of Ralimetinib (or vehicle control) for 1-2 hours. c. Stimulate the cells with a p38 MAPK activator (e.g., anisomycin, 10 µg/mL for 30-45 minutes) to induce MK2 phosphorylation.

2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. b. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5 minutes. c. Load the samples onto a polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6] b. Incubate the membrane with a primary antibody specific for phospho-MK2 (Thr334) overnight at 4°C. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total MK2 or a loading control protein (e.g., β-actin or GAPDH).

TNF-α ELISA

This protocol describes the quantification of TNF-α in cell culture supernatants using a sandwich ELISA to evaluate the effect of Ralimetinib on its secretion.[1][7][8][9][10]

1. Cell Culture and Treatment: a. Seed macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate. b. Pre-treat the cells with various concentrations of Ralimetinib (or vehicle control) for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

2. Sample Collection: a. Centrifuge the 96-well plate to pellet the cells. b. Carefully collect the culture supernatants for analysis.

3. ELISA Procedure (refer to manufacturer's instructions for specific details): a. Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight. b. Wash the plate and block with a suitable blocking buffer. c. Add the collected cell culture supernatants and a serial dilution of a recombinant TNF-α standard to the wells and incubate. d. Wash the plate and add a biotinylated detection antibody specific for TNF-α. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add a TMB substrate solution. g. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations. b. Determine the concentration of TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.

Preclinical and Clinical Overview

Preclinical studies have demonstrated the in vivo efficacy of Ralimetinib in various cancer models, including glioblastoma, multiple myeloma, and breast cancer.[11] It has been shown to inhibit tumor growth and potentiate the effects of chemotherapy and radiation.[11]

A first-in-human Phase I clinical trial evaluated the safety, tolerability, and pharmacokinetics of Ralimetinib in patients with advanced cancer.[12] The study established a recommended Phase II dose and demonstrated that Ralimetinib was generally well-tolerated, with the most common adverse events being rash, fatigue, and nausea.[12] Pharmacodynamic analyses confirmed that Ralimetinib inhibited the phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells, confirming target engagement in a clinical setting.[12]

Conclusion

This compound is a potent and selective p38 MAPK inhibitor with a well-defined mechanism of action and promising preclinical and early clinical data. Its discovery and development highlight the therapeutic potential of targeting the p38 MAPK signaling pathway in diseases characterized by inflammation and cellular stress. This technical guide provides a comprehensive overview of the key scientific and technical aspects of Ralimetinib, offering valuable insights for professionals in the field of drug discovery and development. Further research and clinical investigation will continue to elucidate the full therapeutic utility of this targeted agent.

References

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. Available at: [Link]

-

Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available at: [Link]

-

Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Available at: [Link]

-

TNF ELISA Protocol v1. (2024). protocols.io. Available at: [Link]

-

Kaieda, A., et al. (2021). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 39, 116163. Available at: [Link]

-

Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. Available at: [Link]

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. Available at: [Link]

-

Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at: [Link]

-

Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]

-

Aliagas, I., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1334-1338. Available at: [Link]

-

Bhole, R. P., et al. (2025). Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry. Molecular Diversity. Available at: [Link]

-

Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. Available at: [Link]

-

WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (2018). ResearchGate. Available at: [Link]

-

Rupert, K. C., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. Available at: [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

- Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (2023). Google Patents.

-

Ralimetinib. PubChem. Available at: [Link]

- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021). Google Patents.

-

Campbell, R. M., et al. (2014). Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity. Molecular Cancer Therapeutics, 13(2), 364-374. Available at: [Link]

-

Zhang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-8. Available at: [Link]

-

Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. Available at: [Link]

-

Structure-Activity Relationships. ResearchGate. Available at: [Link]

-

Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1102. Available at: [Link]

-

Tate, C. M., et al. (2013). LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo. The Journal of Biological Chemistry, 288(9), 6743-6753. Available at: [Link]

-

Prodrugs of 2,4-pyrimidinediamine compounds and their uses. (2016). PubChem. Available at: [Link]

-

Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. (2022). Scientific Reports. Available at: [Link]

- Method for preparing tert-butyl n-((1r,2s,5s) - (2023). Google Patents.

-

LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-Activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo. (2013). ResearchGate. Available at: [Link]

-

LY-2228820. Cellagen Technology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mpbio.com [mpbio.com]

- 8. novamedline.com [novamedline.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Ralimetinib Mesylate as a p38 MAP kinase inhibitor

An In-depth Technical Guide to Ralimetinib Mesylate as a p38 MAP Kinase Inhibitor

Introduction: The p38 MAPK Signaling Nexus

The mitogen-activated protein kinase (MAPK) pathways are critical signal transduction conduits that convert a wide array of extracellular stimuli into specific cellular responses. Among these, the p38 MAPK pathway serves as a primary hub for orchestrating cellular reactions to stress and inflammation.[1][2] Activated by stimuli such as pro-inflammatory cytokines (TNF-α, IL-1β), ultraviolet irradiation, and osmotic shock, the p38 MAPK cascade plays a pivotal role in regulating gene expression, cell differentiation, apoptosis, and immune responses.[3][4][5]

The pathway consists of a three-tiered kinase cascade culminating in the activation of one of the four p38 isoforms (α, β, γ, δ).[6] p38α (MAPK14) is the most extensively studied isoform and a key mediator of inflammatory processes.[6] Upon activation via dual phosphorylation on a Thr-Gly-Tyr (TGY) motif by upstream kinases MKK3 and MKK6, p38α phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors such as ATF2.[6][7] This signaling cascade is instrumental in the transcriptional and post-transcriptional regulation of major inflammatory cytokines.[8] Given its central role in inflammation and its dysregulation in various pathologies including cancer, arthritis, and neurodegenerative diseases, the p38 MAPK pathway is a compelling target for therapeutic intervention.[3][8]

Ralimetinib (also known as LY2228820) was developed as a potent, selective, small-molecule inhibitor targeting the p38 MAPK pathway, representing a significant tool for both research and potential therapeutic applications.[9][10]

A Technical Profile of this compound

This compound is the dimesylate salt form of a tri-substituted imidazole derivative designed for oral availability.[11] Its development was driven by the need for a selective inhibitor to modulate the inflammatory responses and oncogenic stress survival pathways governed by p38 MAPK.[9]

Chemical Properties

-

Compound: Ralimetinib (LY2228820)

-

Systematic Name: 5-[2-tert-Butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine[12]

-

Molecular Formula (as Mesylate): C₂₆H₃₇FN₆O₆S₂[11]

-

Molar Mass (Free Base): 420.536 g·mol⁻¹[12]

Core Mechanism of Action: p38 Inhibition

Ralimetinib functions as a potent and selective, ATP-competitive inhibitor of p38 MAPK α and β isoforms.[10][13] By binding to the ATP pocket of the kinase, it directly prevents the phosphorylation of downstream substrates. A key feature of its action is the selective inhibition of the phosphorylation of MK2 without affecting the activation (phosphorylation) of p38α MAPK itself.[13][14] This downstream blockade is critical, as MK2 is a primary effector of p38's pro-inflammatory functions.

Pharmacological Potency

The inhibitory potential of Ralimetinib has been quantified through various biochemical and cellular assays. These values are crucial for designing experiments and interpreting results.

| Target/Assay | IC₅₀ Value | Source |

| p38α MAPK (cell-free) | 5.3 nM | [13][14] |

| p38β MAPK (cell-free) | 3.2 nM | [13][14] |

| p38α MAPK (recombinant) | 7 nM | [15][16] |

| p-MK2 (RAW 264.7 cells) | 34.3 nM | [14][15] |

| LPS-induced TNFα (murine macrophages) | 5.2 nM | [14][15] |

Part 1: In Vitro Characterization of Ralimetinib

The foundational analysis of any kinase inhibitor involves cell-free in vitro assays. These experiments isolate the kinase and inhibitor from the complexities of a cellular environment to determine direct potency (IC₅₀) and mechanism of inhibition. The choice of assay depends on throughput needs, sensitivity, and available equipment. A radiometric assay is presented here as a gold-standard, highly sensitive method, with a luminescent alternative for higher throughput.[17][18]

Protocol 1: Radiometric p38α Kinase Assay for IC₅₀ Determination

This protocol provides a robust method to determine the concentration of Ralimetinib required to inhibit 50% of p38α kinase activity. The principle involves measuring the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate peptide.

Causality Behind Choices:

-

Recombinant Human p38α: Ensures a pure and active enzyme source.

-

ATF2 Substrate: A well-established and specific substrate for p38α.[7][19]

-

[γ-³³P]ATP: Provides a highly sensitive and direct measure of kinase activity. ³³P is often preferred over ³²P for its lower energy, resulting in sharper bands and reduced handling risks.

-

ATP at Kₘ: Running the assay with the ATP concentration at or near its Michaelis-Menten constant (Kₘ) is critical for accurately comparing ATP-competitive inhibitors.[17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT. Prepare fresh or from a 10X stock.

-

Ralimetinib Dilution Series: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Then, create an intermediate dilution in Kinase Buffer to ensure the final DMSO concentration in the assay is ≤1%.

-

Enzyme Preparation: Dilute recombinant active human p38α kinase in Kinase Buffer to a working concentration (e.g., 2-5 ng/µL). The optimal amount should be determined empirically to ensure the reaction is in the linear range.

-

Substrate/ATP Mix: Prepare a mix containing the ATF2 substrate peptide and "cold" ATP in Kinase Buffer.

-

Radiolabeled ATP: Prepare a working solution of [γ-³³P]ATP.

-

-

Assay Execution (in a 96-well plate):

-

To each well, add 5 µL of the diluted Ralimetinib or vehicle (DMSO in buffer).

-

Add 10 µL of the diluted p38α enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix containing [γ-³³P]ATP. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 30-60 minutes. The time should be within the linear phase of the reaction.

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding 10 µL of 3% phosphoric acid.

-

Spot 20 µL of the reaction mixture from each well onto P81 phosphocellulose paper.

-

Wash the P81 paper 3-4 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Perform a final wash with acetone and let the paper air dry.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Subtract background counts (no enzyme control) from all wells.

-

Normalize the data by setting the vehicle control (no inhibitor) to 100% activity and the high-concentration inhibitor control to 0% activity.

-

Plot the percent inhibition against the log of Ralimetinib concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Part 2: Cellular Characterization of Ralimetinib

While in vitro assays confirm direct enzyme inhibition, cellular assays are essential to verify that the inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and produce a functional biological effect.

Protocol 2: Western Blot for Downstream Target Inhibition

This protocol measures the ability of Ralimetinib to inhibit p38 signaling inside the cell by quantifying the phosphorylation of its direct substrate, MAPKAPK2 (MK2).

Causality Behind Choices:

-

Cell Line: A cell line responsive to a p38 activator is required. RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells are excellent models as they robustly activate p38 in response to LPS.[15]

-

Stimulant (Anisomycin/LPS): A potent activator of the p38 pathway is needed to generate a strong phosphorylation signal.[15]

-

Phospho-Specific Antibody: An antibody that specifically recognizes the phosphorylated form of MK2 (at Thr334) provides a direct readout of p38 activity in the cell.[14][15] A total-MK2 antibody is used as a loading control to ensure observed changes are due to phosphorylation status, not protein levels.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Pre-treat cells with a dose range of Ralimetinib (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1 hour. Include a vehicle (DMSO) control.

-

Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin or 1 µg/mL LPS) for 15-30 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-MK2 (Thr334).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total MK2 or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of phospho-MK2 to total MK2 for each condition.

-

Observe the dose-dependent decrease in MK2 phosphorylation in Ralimetinib-treated samples.

-

Part 3: Advanced Insights and Critical Considerations

The EGFR Conundrum: A Case for Comprehensive Selectivity Profiling

While Ralimetinib was developed and characterized as a potent p38 MAPK inhibitor, recent research has introduced a critical layer of complexity. A 2023 study demonstrated that the anticancer activity of Ralimetinib in certain contexts is driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent in vitro (IC₅₀ ≈ 180 nM for wild-type EGFR).[10][20] The study showed that Ralimetinib's cellular effects were blocked by a drug-resistant EGFR mutation but were unaffected by the genetic deletion of p38α/β.[20]

This finding underscores a vital principle in drug development: on-target potency does not guarantee on-target mechanism of action in a complex biological system. The clinical trials for Ralimetinib, which showed minimal efficacy, were conducted in cancer types not typically driven by EGFR signaling, potentially explaining the disappointing outcomes.[9][20]

For researchers using Ralimetinib, this necessitates a self-validating experimental design:

-

Confirm p38 Target Engagement: Always confirm that the observed effects correlate with the inhibition of a p38 downstream marker (e.g., p-MK2) at the concentrations used.

-

Evaluate Off-Target Possibilities: In cancer cell line studies, consider the EGFR status of the cells. If using EGFR-driven cell lines, any observed effect must be carefully dissected to distinguish between p38 and EGFR inhibition.

-

Utilize Genetic Controls: Where possible, use knockout or siRNA knockdown of the intended target (p38α) to validate that the inhibitor's effect is truly dependent on that target.

Preclinical and Clinical Synopsis

-

Preclinical Efficacy: In preclinical xenograft models of various cancers, Ralimetinib demonstrated antitumor activity.[21] In a rat model of collagen-induced arthritis, it showed potent anti-inflammatory effects, reducing paw swelling and bone erosion.[14]

-

Phase I Human Trials: A first-in-human Phase I study in patients with advanced cancer established the safety, tolerability, and pharmacokinetics of Ralimetinib.[9] The recommended Phase II dose was determined to be 300 mg every 12 hours.[9] The study confirmed target engagement by showing inhibition of MAPKAPK2 phosphorylation in peripheral blood mononuclear cells from patients.[9][21]

-

Phase I/II Trials: Further trials have explored Ralimetinib in combination with other therapies, such as with radiotherapy and temozolomide for glioblastoma, where a maximum tolerated dose of 100 mg/12h was established.[22] However, overall clinical efficacy in oncology has been limited, leading to a halt in development for many indications.[20][23]

Conclusion

This compound is a well-characterized, potent inhibitor of p38α/β MAPK that serves as an invaluable tool for probing the function of the p38 signaling pathway. The technical protocols outlined here provide a robust framework for its in vitro and cellular evaluation. However, the emergent understanding of its significant off-target activity on EGFR highlights a crucial lesson in kinase inhibitor research: comprehensive selectivity profiling and rigorous genetic validation are paramount. For scientists and drug developers, Ralimetinib is not just a p38 inhibitor; it is a compelling case study in the complexities of kinase inhibitor pharmacology and the critical importance of deeply interrogating a compound's true mechanism of action.

References

-

Lee, J. C., & Young, P. R. (2000). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

-

Patsnap Synapse. (2026, January 3). Ralimetinib dimesylate. Patsnap Synapse. [Link]

-

Wikipedia. (2023, October 13). Ralimetinib. Wikipedia. [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie. [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery. [Link]

-

Han, J., & Sun, P. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11-18. [Link]

-

Wikipedia. (2023, November 29). p38 mitogen-activated protein kinases. Wikipedia. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4928. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Perspectives in medicinal chemistry, 3, 1–13. [Link]

-

Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1102. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ralimetinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Guérit, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123. [Link]

-

Le Rhun, E., et al. (2020). Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma. Radiotherapy and Oncology, 152, 139-146. [Link]

-

AdisInsight. (2023, November 5). Ralimetinib - Eli Lilly and Company. AdisInsight. [Link]

-

Bhattacharjee, D., et al. (2023). Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor. Cell Chemical Biology, 30(10), 1211-1222.e5. [Link]

-

Bar-Yehuda, S., et al. (2008). P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Current rheumatology reviews, 4(4), 235-41. [Link]

-

Patnaik, A., et al. (2015). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. ResearchGate. [Link]

-

Mader, M. M., et al. (2012). Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity. Molecular Cancer Therapeutics, 11(12), 2535-2546. [Link]

-

Wang, Y. S., et al. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(11), 2579. [Link]

-

Druker, B. J. (2002). Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective. Annals of hematology, 81 Suppl 2, S63-4. [Link]

-

ClinicalTrials.gov. (n.d.). Search results for ralimetinib. U.S. National Library of Medicine. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. scispace.com [scispace.com]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. This compound | C26H37FN6O6S2 | CID 11570805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ralimetinib - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phase 1 trial of ralimetinib (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ralimetinib - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

A Technical Guide to the Target Protein Binding Affinity of Ralimetinib Mesylate: A Dual p38 MAPK and EGFR Inhibitor

Introduction: The Evolving Story of Ralimetinib Mesylate

This compound (also known as LY2228820) is a small molecule inhibitor that has undergone a significant re-evaluation of its primary mechanism of action. Initially developed and investigated as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), it has recently been discovered that its anticancer efficacy is likely driven by its effects on the Epidermal Growth Factor Receptor (EGFR)[1][2][3]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the binding affinity of this compound to its key protein targets. We will delve into the methodologies used to characterize these interactions, providing both the theoretical underpinnings and practical, field-proven protocols.

The duality of Ralimetinib's targets presents a fascinating case study in drug development, underscoring the importance of comprehensive target validation and phenotypic screening. While it exhibits high-affinity binding to p38 MAPK α and β isoforms, the functional consequence of this interaction in oncology settings is now understood to be secondary to its inhibition of EGFR signaling pathways[1][2][3]. This guide will, therefore, address both targets to provide a complete and accurate scientific narrative.

The p38 MAPK Signaling Pathway: The Intended Target

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines[4][5][6]. Its activation is implicated in cell differentiation, apoptosis, and inflammation[5][6]. The pathway consists of a three-tiered kinase cascade: a MAPKKK (MAP3K), a MAPKK (MAP2K), and the p38 MAPK itself[4][6][7]. Understanding this pathway is crucial for contextualizing the initial development of Ralimetinib.

References

- 1. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic profile of Ralimetinib Mesylate in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profile of Ralimetinib Mesylate

This guide provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) profile of this compound (LY2228820), a selective, orally administered small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document synthesizes key ADME (Absorption, Distribution, Metabolism, and Excretion) principles, field-proven experimental methodologies, and the critical interplay between pharmacokinetics and pharmacodynamics (PK/PD) that underpins the clinical translation of this targeted therapy.

Scientific Rationale: Targeting the p38 MAPK Pathway in Oncology

The p38 MAPK signaling cascade is a critical cellular pathway that responds to external stressors and inflammatory cytokines.[4][5] In the context of oncology, its activation within the tumor microenvironment promotes the production of cytokines like TGF-β, TNF-α, and various interleukins (IL-6, IL-8), which collectively foster tumor growth, invasion, angiogenesis, and metastasis.[2][4][6] Therefore, inhibiting p38 MAPK presents a compelling strategy to disrupt these pro-tumorigenic processes and enhance cancer cell apoptosis.[2]

Ralimetinib is a potent, ATP-competitive inhibitor that selectively targets the α and β isoforms of p38 MAPK, with IC50 values of 5.3 nM and 3.2 nM, respectively.[6][7] By binding to the ATP site, it blocks the kinase activity of p38, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and effectively silencing the signaling cascade.[2][7][8] This mechanism forms the basis of its evaluation as an antineoplastic agent in various cancers, including glioblastoma, multiple myeloma, and breast cancer.[2][6]

| Parameter | Description | Reference |

| Molecule Type | Small molecule, tri-substituted imidazole derivative | [2] |

| Target | p38 Mitogen-Activated Protein Kinase (MAPK), α and β isoforms | [6][7] |

| Mechanism | ATP-competitive inhibitor of p38 kinase activity | [6][7] |

| Key Downstream Effect | Inhibition of MAPKAP-K2 (MK2) phosphorylation | [3][4] |

| Therapeutic Goal | Inhibit production of pro-inflammatory and pro-angiogenic cytokines (TNF-α, IL-6, etc.) to suppress tumor growth, invasion, and metastasis. | [2][4] |

Preclinical Pharmacokinetic Profile: An ADME Overview

A thorough understanding of a drug candidate's ADME profile in preclinical species is fundamental for predicting its behavior in humans. For Ralimetinib, preclinical studies are designed to characterize its journey through the body, informing dose selection and regimen design for clinical trials.

Absorption

Ralimetinib is developed for oral administration.[1] Preclinical studies in animal models, which are subsequently confirmed by clinical data, demonstrate that plasma exposure, measured by maximum concentration (Cmax) and the area under the concentration-time curve (AUC), increases in a dose-dependent manner.[3][4] This proportionality suggests predictable absorption kinetics within the therapeutic dose range. The oral bioavailability of kinase inhibitors can be influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism, all of which are critical parameters evaluated in preclinical development.[9][10]

Distribution

Following absorption, a drug's distribution to various tissues dictates its access to the target site and potential off-target effects. Key parameters evaluated in preclinical models include:

-

Volume of Distribution (Vss): For kinase inhibitors, Vss can range from moderate to high, indicating the extent of tissue penetration.[9] For Ralimetinib, extensive tissue sequestration, likely as polyglutamated forms, has been suggested by its long terminal half-life in clinical and preclinical studies.[11]

-

Plasma Protein Binding: The fraction of drug bound to plasma proteins (e.g., albumin) is inactive and does not distribute into tissues. High protein binding is common for kinase inhibitors and can influence the drug's pharmacokinetic profile.[11]

-

Tissue Distribution Studies: These studies, typically conducted in rodents using radiolabeled compounds, quantify the concentration of the drug and its metabolites in various organs, crucially including tumor tissue.[12]

Metabolism

Ralimetinib, like most small molecule kinase inhibitors, is expected to undergo hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[13] Identifying the specific CYP isoforms responsible for its metabolism is a key objective of in vitro preclinical studies using liver microsomes. Interestingly, clinical studies with midazolam (a CYP3A4 substrate) suggest that Ralimetinib may have a potential to induce CYP3A4 activity.[14] This is a critical finding from a drug-drug interaction perspective and underscores the importance of thorough preclinical metabolic profiling.

Excretion

The elimination of Ralimetinib and its metabolites from the body is characterized in preclinical species by measuring clearance (CL) and elimination half-life (T½).

-

Clearance: Systemic clearance in preclinical species like rodents and monkeys is a key parameter used in allometric scaling to predict human clearance.[9]

-

Half-Life: A protracted terminal half-life has been observed for similar compounds, suggesting slow release from tissues.[11] This characteristic influences the dosing frequency required to maintain therapeutic concentrations.

-

Excretion Routes: Mass balance studies, often using 14C-labeled Ralimetinib, are performed to determine the primary routes of excretion (i.e., renal via urine or fecal via bile).[12]

The table below presents a representative summary of pharmacokinetic parameters for a hypothetical kinase inhibitor, illustrating the type of data generated from preclinical studies.

| Parameter | Mouse | Rat | Dog | Monkey |

| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 2.0 - 4.0 | 1.0 - 3.0 |

| T½ (h) | 2 - 4 | 4 - 6 | 8 - 12 | 6 - 10 |

| Bioavailability (%) | 30 - 50 | 20 - 40 | 40 - 60 | 50 - 70 |

| Clearance (mL/min/kg) | 20 - 30 | 15 - 25 | 5 - 10 | 8 - 15 |

| Vss (L/kg) | 1.5 - 2.5 | 2.0 - 3.5 | 3.0 - 5.0 | 2.5 - 4.0 |

| Note: This table contains representative data for illustrative purposes and does not reflect actual reported values for Ralimetinib. |

The Crucial PK/PD Link: From Exposure to Efficacy

The ultimate goal of preclinical PK studies is to establish a clear relationship between drug exposure (PK) and the desired biological effect (pharmacodynamics, or PD). For Ralimetinib, the primary PD biomarker is the inhibition of p38 MAPK activity, which can be measured by the reduced phosphorylation of its direct substrate, MK2.[3][4][8]

Preclinical tumor xenograft models are instrumental in this process. By correlating Ralimetinib concentrations in plasma and tumor tissue with the degree of MK2 phosphorylation inhibition and subsequent tumor growth inhibition, researchers can define a target exposure necessary for efficacy. An integrated preclinical PK/PD modeling approach for Ralimetinib identified a target daily human exposure of AUC0-24 of 13,400 ng·h/mL to achieve antitumor activity.[6] This data-driven target is invaluable for guiding dose selection in first-in-human clinical trials, bridging the gap between preclinical findings and clinical application.[15][16]

Methodologies for Preclinical PK Assessment

Scientific integrity in PK studies relies on robust and validated experimental protocols. The following sections detail the standard methodologies for evaluating Ralimetinib's pharmacokinetic profile.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a typical single-dose PK study in rats.

Objective: To determine the pharmacokinetic parameters of Ralimetinib following oral administration.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound formulation in an appropriate vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection tubes (containing K2-EDTA anticoagulant)

-

Centrifuge, pipettes, and storage vials

Procedure:

-

Acclimatization: Animals are acclimated for at least one week prior to the study.

-

Fasting: Animals are fasted overnight (approx. 12 hours) before dosing, with water available ad libitum.

-

Dose Administration: A single oral dose of the Ralimetinib formulation is administered via gavage at a defined volume (e.g., 10 mL/kg).

-

Blood Sampling: Serial blood samples (approx. 200 µL) are collected from a subset of animals at each time point (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via the tail vein or other appropriate site.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Sample Storage: Plasma samples are transferred to labeled cryovials and stored at -80°C until bioanalysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC, T½, CL, Vss).

Diagram: Preclinical In Vivo PK Study Workflow

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rodents.

Bioanalytical Quantification via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Ralimetinib in complex biological matrices due to its high sensitivity and specificity.[17][18][19]

Objective: To accurately quantify Ralimetinib concentrations in plasma samples.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (a molecule structurally similar to Ralimetinib).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a 96-well plate for analysis.

-

-

LC Separation:

-

Inject a small volume (e.g., 5 µL) of the supernatant onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate Ralimetinib from endogenous matrix components.

-

-

MS/MS Detection:

-

The column eluent is directed into the mass spectrometer.

-

The instrument operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular weight of Ralimetinib) is selected and fragmented, and a specific product ion is monitored for quantification.

-

A unique MRM transition is also monitored for the internal standard.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio (Ralimetinib/Internal Standard) against the known concentrations of the calibration standards.

-

The concentrations of Ralimetinib in the unknown plasma samples and QCs are determined by interpolating their peak area ratios from this calibration curve.

-

Diagram: Bioanalytical Quantification Workflow```dot

Caption: Ralimetinib inhibits the p38 MAPK signaling cascade.

References

- A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research.

- A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - AACR Journals.

- Ralimetinib - Eli Lilly and Company. AdisInsight.

- Ralimetinib (LY2228820) | p38 MAPK Inhibitor. MedChemExpress.

- Ralimetinib | C24H29FN6 | CID 11539025. PubChem - NIH.

- Ralimetinib (LY2228820) dimesylate p38 MAPK inhibitor. Selleck Chemicals.

- A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed. PubMed.

- Ralimetinib is a Selective and Oral Active p38 MAPK Inhibitor with Antitumor Activity. TargetMol.

- A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.

- Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. PubMed.

- Bridging from Preclinical to Clinical Studies for Tyrosine Kinase Inhibitors Based on Pharmacokinetics/Pharmacodynamics and. J-Stage.

- Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Dove Medical Press.

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

- A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer.

- Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring.

- Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Allied Academies.

- Pre-Clinical - Eurofins ADME BIOANALYSES. Eurofins.

- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. SciSpace.

- Clinical and Preclinical Pharmacokinetics of Raltitrexed. PubMed.

- Zapnometinib Pharmacokinetics in Preclinical Animal Models: A Technical Overview. Benchchem.

- Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study. PubMed Central.

Sources

- 1. Ralimetinib - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 2. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. dovepress.com [dovepress.com]

- 10. scispace.com [scispace.com]

- 11. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pre-Clinical - Eurofins ADME BIOANALYSES [eurofins.com]

- 13. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

In vitro efficacy of Ralimetinib Mesylate on tumor cell lines